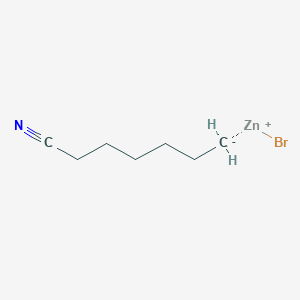

6-Cyanohexylzinc bromide

Vue d'ensemble

Description

6-Cyanohexylzinc bromide is an organozinc compound . It can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .

Synthesis Analysis

6-Cyanohexylzinc bromide can be used as a reactant in palladium-catalyzed Negishi cross-coupling reaction to construct carbon-carbon bonds by coupling with organic halides or triflates . It can also be used as a reactant to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides .Molecular Structure Analysis

The molecular formula of 6-Cyanohexylzinc bromide is C7H12BrNZn . Its molecular weight is 255.47 .Chemical Reactions Analysis

6-Cyanohexylzinc bromide is a highly versatile biomedicine chemical . Functioning as an exceptional zinc source, this product seamlessly integrates into the synthesis of diverse organic compounds .Physical And Chemical Properties Analysis

The concentration of 6-Cyanohexylzinc bromide is 0.5 M in THF . Its density is 0.944 g/mL at 25 °C . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Organic Synthesis: Negishi Cross-Coupling Reactions

6-Cyanohexylzinc bromide: is extensively used in organic synthesis, particularly in Negishi cross-coupling reactions . This reaction is pivotal for constructing carbon-carbon bonds by coupling organic halides or triflates with organozinc reagents. The ability to form C-C bonds is fundamental in the synthesis of complex organic molecules, making this application crucial in the development of pharmaceuticals and natural products.

Medicinal Chemistry: Synthesis of Bioactive Molecules

In medicinal chemistry, 6-Cyanohexylzinc bromide plays a role in synthesizing bioactive molecules. It’s used to create cyanohexyl-substituted aryl derivatives through palladium-catalyzed coupling reactions with aryl bromides . These derivatives can be further modified to produce compounds with potential therapeutic effects.

Polymer Research: Synthesis of Macromolecules

The compound is also significant in polymer research. It serves as a reactant in the synthesis of various macromolecules, contributing to the development of new polymeric materials with specific properties for industrial applications . Its role in creating innovative polymers could impact areas like biomedicine, where it aids in formulating antiviral agents and antibiotics.

Materials Science: Development of New Materials

In materials science, 6-Cyanohexylzinc bromide is utilized to synthesize materials with unique properties. Its application in creating cyanohexyl-substituted aryl derivatives is just one example of how it can contribute to the development of new materials with potential use in electronics, optics, and nanotechnology .

Biochemistry Research: Proteomics and Enzyme Studies

Lastly, 6-Cyanohexylzinc bromide finds its application in biochemistry research, particularly in proteomics. It’s used for the synthesis of compounds that can interact with proteins and enzymes, aiding in the study of biological processes and the discovery of new biochemical pathways .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

6-Cyanohexylzinc bromide is an organozinc compound . Its primary targets are organic halides or triflates . These targets play a crucial role in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction results in the construction of carbon-carbon bonds by coupling with organic halides or triflates .

Biochemical Pathways

It’s known that the compound can be used to synthesize cyanohexyl substituted aryl derivatives by a palladium catalyzed coupling reaction with aryl bromides . It can also be used to synthesize methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, a key intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25547 , which could influence its bioavailability.

Result of Action

The result of the action of 6-Cyanohexylzinc bromide is the formation of carbon-carbon bonds . This leads to the synthesis of cyanohexyl substituted aryl derivatives and methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate .

Action Environment

It’s known that the compound has a concentration of 05 M in THF (Tetrahydrofuran) and a density of 0944 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature between 2-8°C .

Propriétés

IUPAC Name |

bromozinc(1+);heptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIPCKRJAIFENH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCCC#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 5240475 | |

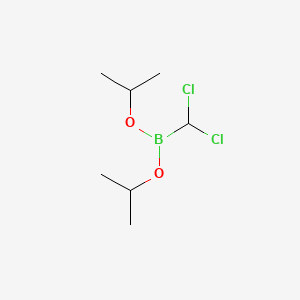

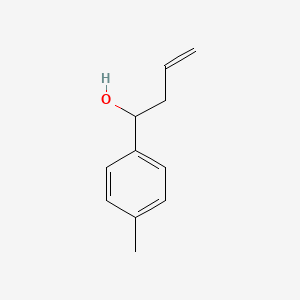

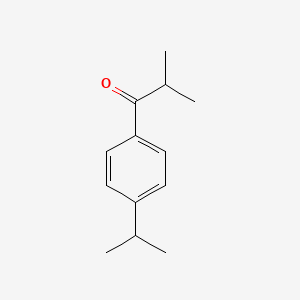

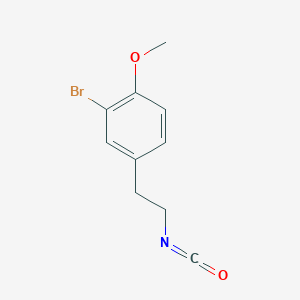

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)